FMOC-DL-2-pyridylalanine
CAS No.: 1236267-09-6; 185379-39-9; 185379-40-2
Cat. No.: VC4667178
Molecular Formula: C23H20N2O4
Molecular Weight: 388.423
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1236267-09-6; 185379-39-9; 185379-40-2 |
---|---|
Molecular Formula | C23H20N2O4 |
Molecular Weight | 388.423 |
IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid |
Standard InChI | InChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27) |
Standard InChI Key | DXIVJCDZOMUITR-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
FMOC-DL-2-pyridylalanine is a racemic mixture of the D- and L-stereoisomers of 3-(2-pyridyl)alanine protected at the α-amino group by the Fmoc moiety. Its molecular formula is C₂₃H₂₀N₂O₄, with a molecular weight of 388.42 g/mol . Key structural features include:
-
Fmoc group: A base-labile protecting group that ensures selective deprotection during SPPS .
-
2-Pyridyl side chain: An aromatic heterocycle capable of π-π stacking and metal coordination, influencing peptide conformation and binding interactions .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 151 °C | |
Density | 1.2692 (estimated) | |
Solubility | Sparingly in dichloromethane; slightly in DMF | |
Storage Conditions | -20°C, protected from light |
The compound’s IUPAC name is 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid, and its SMILES notation is C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O
.
Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS)
FMOC-DL-2-pyridylalanine is typically incorporated into peptides via Fmoc-based SPPS. Key steps include:
-
Deprotection: The Fmoc group is removed using 20–30% piperidine in DMF, with reaction times optimized to prevent side reactions (e.g., aspartimide formation) .
-
Coupling: Activation with reagents like HBTU/HOBt facilitates amide bond formation. Substitution of histidine with 2-pyridylalanine at position 17 in peptide 15-IgBP reduced byproduct formation during synthesis, improving yields from 46% to 97% .
Challenges and Optimizations
-
Aggregation: Poly-alanine segments require extended deprotection times (up to 170 minutes) due to β-sheet formation .
-
Side Reactions: The use of scavengers like 1,3-dimethylbarbituric acid (1,3-DMB) suppresses unwanted p-hydroxybenzyl adducts during Fmoc cleavage .
Applications in Peptide Engineering
Enhancing Binding Affinities
Substitution of histidine with 2-pyridylalanine in IgG-binding peptides significantly improved binding kinetics:
Table 2: Binding Affinity of Modified Peptides
Peptide | Kₐ (nM) | kₒₙ (s⁻¹μM⁻¹) | kₒff (s⁻¹) |
---|---|---|---|
15-IgBP (His17) | 267 | 0.741 | 0.198 |
15-His17Ala | 841 | 0.567 | 0.477 |
15-His17(2-Pya) | 75.7 | 0.764 | 0.0579 |
The 2-pyridyl group’s planar geometry and nitrogen lone pairs enable stronger interactions with aromatic residues in protein binding pockets, reducing dissociation rates by 70% compared to histidine .
Antibody-Drug Conjugates (ADCs)
FMOC-DL-2-pyridylalanine facilitates site-specific conjugation via its pyridyl moiety. For example:
-
Proximity-driven crosslinking: Peptides functionalized with 2-pyridylalanine react selectively with lysine residues near antibody Fc regions, enabling homogeneous ADC synthesis .
Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR)
In the cyclic pentapeptide pentaminomycin F, 2-pyridylalanine exhibits distinct NMR signals:
-
¹³C NMR: δ 157.8 (C-1'), 148.4 (C-3') .
HMBC correlations confirm connectivity between the pyridyl ring and alanine backbone, stabilizing a β-sheet conformation critical for antimicrobial activity .
Biological Relevance
Natural Occurrence
2-Pyridylalanine was recently identified in pentaminomycins F and G, the first non-ribosomal peptides containing this residue. These compounds exhibit moderate antibacterial activity against E. coli (MIC = 32 µg/mL) and K. pneumoniae (MIC = 64 µg/mL) .
Drug Design Applications
-
Macrocyclization: Peptides incorporating 2-pyridylalanine undergo spontaneous cyclization in aqueous buffers (t₁/₂ = 2.7–8.5 hours), enabling stable macrocycle formation without catalysts .
-
Metal Coordination: The pyridyl nitrogen serves as a ligand for transition metals, facilitating the development of metalloenzyme inhibitors .
Analytical and Characterization Methods
High-Performance Liquid Chromatography (HPLC)
-
Retention Time: 15-His17(2-Pya) elutes at 12.3 minutes (C18 column, 0.1% TFA/ACN gradient) .
-
Purity Assessment: UV detection at 301 nm (Fmoc absorption) ensures >95% purity .
Mass Spectrometry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume